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molecular formula C16H16N4 B8414202 7-Allylamino-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine

7-Allylamino-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8414202
M. Wt: 264.32 g/mol
InChI Key: PFOOJTFHVDYZEA-UHFFFAOYSA-N
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Patent
US04833136

Procedure details

A mixture of 7-chloro-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine (D9) (1 g), xylene (80 ml) and allylamine (20 ml) was placed in a Parr pressure vessel and heated at 142° rising to 162° for 2 days during which time the internal pressure rose to 75 psi. The vessel was then allowed to cool, the pressure released and the contents evaporated to dryness. The residue was chromotographed on basic alumina eluting with ether and then a rising percentage of methanol (to 25%). Approximately 90% of the starting material was recovered. The fractions containing the required product were combined, evaporated to dryness and recrystallised from ether/pentane with charcoal decolourisation to give the title compound as an off-white crystalline solid, m.p. 92°-105° followed by resolidification and melting 171°-177°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]2[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:10][NH:11][C:3]=12.[CH2:18]([NH2:21])[CH:19]=[CH2:20]>C1(C)C(C)=CC=CC=1>[CH2:18]([NH:21][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]2[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:10][NH:11][C:3]=12)[CH:19]=[CH2:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=CC=C2
Name
Quantity
20 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
80 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 142°
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the contents evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Approximately 90% of the starting material was recovered
ADDITION
Type
ADDITION
Details
The fractions containing the required product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
recrystallised from ether/pentane with charcoal decolourisation

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C=C)NC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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